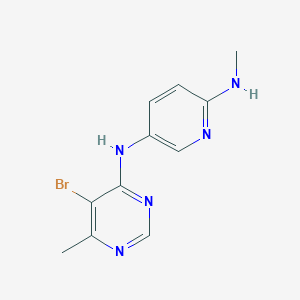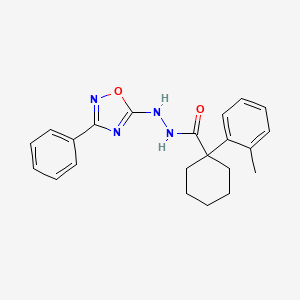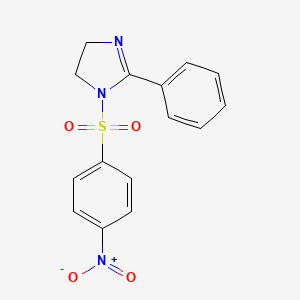
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. It has been found to inhibit the activity of various kinases, including PI3K, mTOR, and AKT, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine in lab experiments include its high potency, selectivity, and low toxicity. However, it has some limitations, including its poor solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more stable and water-soluble derivatives of this compound. Additionally, further studies are needed to investigate its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a promising compound that has shown potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. Although it has some limitations, further research is needed to explore its potential applications and develop more stable derivatives of this compound.
Méthodes De Synthèse
The synthesis of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the reaction of 6-methyl-5-nitro-pyridin-2-amine with 4,5-dibromo-3-chloro-2-methylpyridine in the presence of a reducing agent. The resulting compound is then treated with a mixture of sodium methoxide and methanol to obtain the final product.
Applications De Recherche Scientifique
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to be effective in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5/c1-7-10(12)11(16-6-15-7)17-8-3-4-9(13-2)14-5-8/h3-6H,1-2H3,(H,13,14)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVUDYMFZXPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN=C(C=C2)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)

![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)
![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)
![[3-Ethyl-4-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]-(4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7431319.png)
![1-(4-fluorophenyl)-N,N-dimethyl-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B7431320.png)
![3-Ethyl-5-[1-[4-[5-methyl-4-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-yl]piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7431323.png)
![N-[[(3aS,6aR)-2-pyrimidin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7431333.png)

![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)
